molecular formula C39H65NO14 B1674808 亮菌素 a5 CAS No. 18361-45-0

亮菌素 a5

货号 B1674808
CAS 编号: 18361-45-0
分子量: 771.9 g/mol
InChI 键: JZVYPSLDMXOITF-SVEPQRSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leucomycin a5 is a metabolite from the leucomycin complex, which was originally isolated from S. kitasatoensis . It belongs to the class of macrolide antibiotics and has antimicrobial activity against a wide spectrum of pathogens .


Synthesis Analysis

The synthesis of Leucomycin a5 is quite complex. It involves the biosynthetic requirements for the production of highly crosslinked glycopeptide antibiotics . The crosslinking of the peptide backbone rigidifies the antibiotic peptide aglycone, allowing it to form a non-covalent complex with the dipeptide terminus of the cell wall precursor lipid II .


Molecular Structure Analysis

Leucomycin a5 has a chemical formula of C39H65NO14 . Its exact mass is 771.44 and its molecular weight is 771.942 .


Chemical Reactions Analysis

Leucomycin A5 was treated with Collins reagent (CrO3-pyridine) in the presence of water (13%) to provide 9-dehydroleucomycin A5 (II) in 95% yield . The formyl group was internally protected by the reaction of II with acetic .


Physical And Chemical Properties Analysis

Leucomycin a5 is a solid substance . It is soluble in ethanol and acetone, but almost insoluble in water .

作用机制

Target of Action

Leucomycin A5, also known as Kitasamycin A5, is a macrolide antibiotic . Its primary targets are bacterial ribosomes , specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, Leucomycin A5 can effectively inhibit bacterial protein synthesis .

Mode of Action

Leucomycin A5 interacts with its targets by binding reversibly to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptidyl tRNA, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by Leucomycin A5 is the protein synthesis pathway in bacteria . By inhibiting this pathway, Leucomycin A5 prevents the bacteria from producing essential proteins, which are necessary for various cellular functions and processes. The downstream effects include disruption of bacterial growth and replication .

Pharmacokinetics

Like other macrolide antibiotics, it is expected to have good bioavailability and distribution in the body .

Result of Action

The molecular and cellular effects of Leucomycin A5’s action primarily involve the inhibition of bacterial growth and replication . By preventing protein synthesis, Leucomycin A5 disrupts essential cellular functions in bacteria, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Leucomycin A5. For instance, the presence of other substances in the environment, such as in animal feedstuffs, can affect the detection and quantification of Leucomycin A5 . .

未来方向

Leucomycin a5, as a member of the glycopeptide antibiotics, has a significant role in the fight against resistant bacteria . The development of new glycopeptides and the improvement of the existing ones are crucial for future medical treatments .

属性

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVYPSLDMXOITF-MJRCUCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin a5

CAS RN

18361-45-0
Record name Leucomycin A5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin a5
Reactant of Route 2
Leucomycin a5
Reactant of Route 3
Leucomycin a5
Reactant of Route 4
Leucomycin a5
Reactant of Route 5
Leucomycin a5
Reactant of Route 6
Leucomycin a5

Q & A

Q1: How does Leucomycin A5 interact with its target and what are the downstream effects?

A1: Leucomycin A5, a macrolide antibiotic, exerts its antibacterial activity by binding to the 50S subunit of bacterial ribosomes. [] This binding inhibits bacterial protein synthesis by interfering with the translocation of peptidyl tRNA. [] This ultimately leads to bacterial cell death. [] Rokitamycin, a 3"-O-propionyl derivative of Leucomycin A5, demonstrates bactericidal activity against staphylococci at concentrations close to the minimum inhibitory concentration (MIC). [] This bactericidal effect is thought to be linked to the strong, "adhesive" binding of Rokitamycin to the ribosome. []

Q2: What is the structural characterization of Leucomycin A5?

A2: Leucomycin A5 is a 16-membered macrolide antibiotic. [, , ] Its structure consists of a macrocyclic lactone ring with a diene and a 6-methylene-carboxaldehyde group. [] Additionally, it possesses a 4-O-isovalerylmycaminosyl mycarose disaccharide moiety attached to the macrolactone ring. [] While its exact molecular formula and weight are not explicitly stated in the provided abstracts, detailed structural information can be found in the cited research. [, ] Spectroscopic data, including 1H-NMR and 13C-NMR, have been used to confirm the structure of Leucomycin A5 and its derivatives. [, ]

Q3: How does the structure of Leucomycin A5 relate to its activity?

A3: Modifications to the Leucomycin A5 structure can significantly impact its antibacterial activity. Acylation of the 3"-hydroxyl group, particularly with acetyl or propionyl groups, enhances in vitro antibacterial activity against both susceptible and resistant microorganisms. [] Conversely, acylation at the C-3 and C-9 hydroxyl groups diminishes in vitro antibacterial activity. [] Rokitamycin, the 3"-O-propionyl derivative, displays enhanced activity against macrolide-resistant strains of Staphylococcus aureus and Streptococcus pyogenes, highlighting the significance of the 3"-O-propionyl group for overcoming resistance. []

Q4: What are the known resistance mechanisms to Leucomycin A5 and related compounds?

A4: While the provided abstracts don't elaborate on specific resistance mechanisms for Leucomycin A5, they indicate that modifications to the macrolide structure, particularly at the 3"-position, can influence activity against resistant strains. [, ] This suggests that resistance mechanisms likely involve alterations in the bacterial ribosome target, affecting the binding of Leucomycin A5 and its analogs. Further research is needed to fully elucidate the specific resistance mechanisms associated with this antibiotic.

Q5: What is known about the pharmacokinetics of Leucomycin A5 and its derivatives?

A5: Studies show that the introduction of an acyl group at the C-3" hydroxyl group increases the serum levels of Leucomycin A5 derivatives. [] This increase is greater with 3"-O-acylation compared to 3-O-acylation. [] Notably, the 3"-O-propionyl derivative (Rokitamycin) achieves higher serum levels compared to the 3"-O-acetyl derivative. [] This highlights the impact of structural modifications on the pharmacokinetic profile of Leucomycin A5.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。